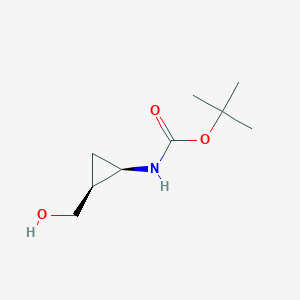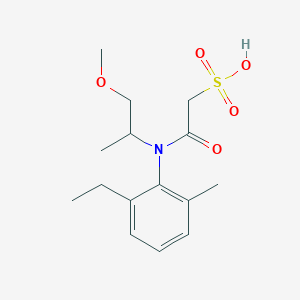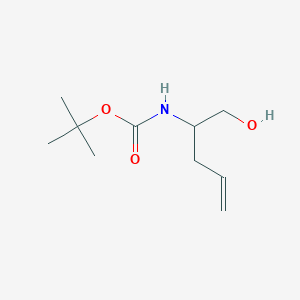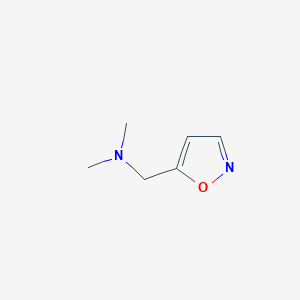
1-(isoxazol-5-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(isoxazol-5-yl)-N,N-dimethylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'ISOX' and belongs to the class of isoxazole derivatives. The unique chemical structure of ISOX makes it an attractive target for drug discovery and development. In
Mécanisme D'action
The mechanism of action of ISOX involves the inhibition of acetylcholinesterase, as mentioned earlier. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. Additionally, ISOX has been shown to have antioxidant properties, which can protect neurons from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
ISOX has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant properties, ISOX has been shown to have anti-inflammatory effects. Studies have also suggested that ISOX can act as a potential anticancer agent by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ISOX in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are accurate and reproducible. However, one of the limitations of using ISOX in lab experiments is its potential toxicity. The compound has been shown to have a narrow therapeutic index, which means that the dose needs to be carefully monitored to avoid adverse effects.
Orientations Futures
There are several future directions for the use of ISOX in scientific research. One of the significant directions is the development of ISOX-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the potential anticancer properties of ISOX. Another direction is the development of ISOX-based compounds with improved pharmacokinetic properties to overcome the limitations of the current compound.
Conclusion
In conclusion, 1-(isoxazol-5-yl)-N,N-dimethylmethanamine is a chemical compound with significant potential in scientific research. The compound has shown promise in the treatment of neurodegenerative diseases, as well as potential anticancer properties. Despite its limitations, the high purity and yield of the compound make it an attractive target for drug discovery and development. Further studies are needed to explore the full potential of ISOX in scientific research.
Méthodes De Synthèse
The synthesis of 1-(isoxazol-5-yl)-N,N-dimethylmethanamine involves the reaction of 5-nitroisoxazole with formaldehyde and dimethylamine. The resulting product is then reduced to obtain the final compound, ISOX. This synthesis method has been optimized to yield high purity and high yield of the compound. The purity of the compound is crucial for its use in scientific research.
Applications De Recherche Scientifique
ISOX has shown potential therapeutic applications in various scientific research studies. One of the significant applications of ISOX is in the treatment of neurodegenerative diseases. Studies have shown that ISOX can act as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. The inhibition of this enzyme leads to an increase in acetylcholine levels, which can improve cognitive function in patients with neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
173850-38-9 |
|---|---|
Nom du produit |
1-(isoxazol-5-yl)-N,N-dimethylmethanamine |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(1,2-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-8(2)5-6-3-4-7-9-6/h3-4H,5H2,1-2H3 |
Clé InChI |
ZSPBHJXBRRUIOK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=NO1 |
SMILES canonique |
CN(C)CC1=CC=NO1 |
Synonymes |
5-Isoxazolemethanamine,N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
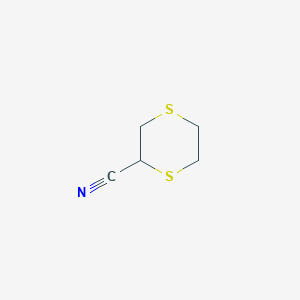
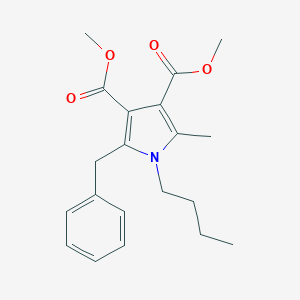
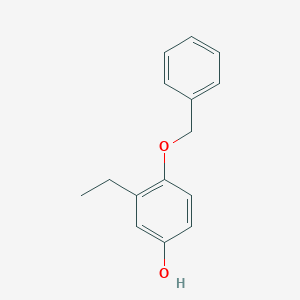
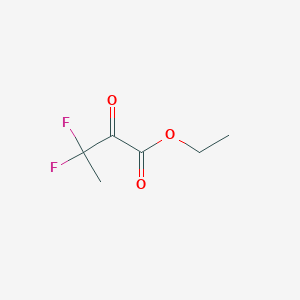
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
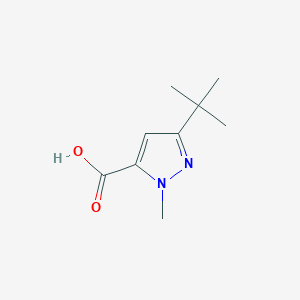
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
